molecular formula C19H23NO B13818364 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine CAS No. 22606-98-0

1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine

Cat. No.: B13818364
CAS No.: 22606-98-0
M. Wt: 281.4 g/mol
InChI Key: URNXUOFQEARGGF-UHFFFAOYSA-N
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Description

1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine is an organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine typically involves the reaction of p-methoxybenzyl chloride with 3,3-dimethyl-2-phenylazetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, where the nucleophilic azetidine attacks the electrophilic carbon of the p-methoxybenzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in dichloromethane (DCM) or acetonitrile (MeCN).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or THF.

    Substitution: Sodium hydride (NaH) in THF or DMF.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as p-methoxybenzaldehyde.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reactants. The p-methoxybenzyl group can stabilize intermediates through resonance and inductive effects, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(p-Methoxybenzyl)-3,3-dimethyl-2-phenylazetidine is unique due to the presence of both the p-methoxybenzyl and dimethylphenyl groups, which confer distinct chemical and physical properties. The p-methoxy group provides additional stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

22606-98-0

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-2-phenylazetidine

InChI

InChI=1S/C19H23NO/c1-19(2)14-20(18(19)16-7-5-4-6-8-16)13-15-9-11-17(21-3)12-10-15/h4-12,18H,13-14H2,1-3H3

InChI Key

URNXUOFQEARGGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1C2=CC=CC=C2)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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